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Abstract

Himastatin, a natural product isolated from Streptomyces himastatinicus, is a unique
homodimeric cyclohexadepsipeptide with significant antitumor and antibiotic properties.[1] Its
complex molecular architecture, characterized by a C2-symmetric structure and a central biaryl
linkage, has presented a formidable challenge to synthetic chemists and has been a subject of
extensive research. This technical guide provides an in-depth analysis of the core structure of
Himastatin, detailing its elucidation, key chemical features, and the experimental
methodologies employed in its characterization and synthesis. Quantitative data are presented
in structured tables for clarity, and key processes are visualized through logical diagrams to
facilitate a comprehensive understanding for researchers in drug discovery and development.

Core Structure and Chemical Features

Himastatin is a dimeric molecule, with each monomeric unit being a cyclohexadepsipeptide.
The two monomers are connected by a C5-C5' biphenyl bond between two oxidized and
cyclized tryptophan residues.[1][2] This central biaryl linkage is a critical feature for its biological
activity.[3][4]

Each monomeric subunit is composed of six distinct moieties:

e D-valine
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D-threonine

L-leucine

L-a-hydroxyisovaleric acid

(3R,5R)-5-hydroxypiperazic acid

(2R,3aR,8aR)-3a-hydroxyhexahydropyrrolo[2,3b]indole 2-carboxylic acid[1][2]

The stereochemistry of the cyclotryptophan residue was a subject of revision, ultimately
confirmed through total synthesis.[4][5] The alternating sequence of D- and L-amino acids is
another notable characteristic of this natural product.[3]

Quantitative Structural Data

The structural elucidation of Himastatin was accomplished through a combination of
spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and
Mass Spectrometry (MS).[1][2] The following tables summarize the key quantitative data
obtained from these analyses.

Table 1: *H and **C NMR Spectroscopic Data for
Himastatin

Data obtained in CDCls as reported by Leet et al., 1996.[2]
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H Chemical Shift 13C Chemical Shift

Residue Atom
(5, ppm) (3, ppm)
Val NH 7.25 (d, 10.0)
Ca 4.18 (dd, 10.0, 7.0) 57.0
CB 2.52 (m) 30.5
Cy 1.05 (d, 6.8) 19.5
cy' 1.01 (d, 6.8) 18.6
Cco 173.2
Thr NH 7.38 (d, 9.5)
Ca 4.94 (d, 10.5) 60.6
CB 4.40 (m) 66.5
Cy 1.35 (d, 6.0) 17.2
Cco 173.0
Leu NH 7.08 (d, 10.5)
Ca 4.84 (m) 53.6
CB 1.64 (m) 39.3
Cy 1.64 (m) 24.8
Cd 0.98 (d, 6.5) 22.8
cs' 0.95 (d, 6.5) 22.0
Cco 173.7
a-HIVA Ca 5.62 (d, 8.6) 78.5
CB 2.16 (m) 30.2
Cy 1.08 (d, 6.7) 19.2
cy' 0.96 (d, 6.7) 17.8
Cco 173.8
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5-HPA NH
C3 5.37 (d, 12.1) 57.2
C4a 2.44 (d, 14.9) 36.5
cap 1.88 (ddd, 14.9, 7.1,
3.3)
C5 5.17 (d, 4.5) 69.8
Cé6a 3.02 (d, 12.6) 48.5
C6p 2.85 (m)
Cco - 172.5
Cyclo-Trp Cc2 5.16 74.2
C3a - 90.6
c4 7.46 (d, 1.7) 112.3
C5 - 125.5
C6 7.30 (dd, 8.2,1.7) 127.8
c7 6.64 (d, 8.2) 110.5
C7a - 146.4
C8a 5.11 (d, 10.5) 63.5
N1-H 7.52 (d, 8.5)
N8-H 4.10 (d, 10.5)
(6{0) - 171.5

Abbreviations: Val = Valine, Thr = Threonine, Leu = Leucine, a-HIVA = a-Hydroxyisovaleric
acid, 5-HPA = 5-Hydroxypiperazic acid, Cyclo-Trp = Cyclotryptophan derivative. Multiplicities: s
= singlet, d = doublet, dd = doublet of doublets, ddd = doublet of doublet of doublets, t = triplet,
m = multiplet. Coupling constants (J) are in Hertz.
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Experimental Protocols

The structural elucidation and total synthesis of Himastatin involved a series of key
experimental procedures. Detailed methodologies for these pivotal experiments are provided
below.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR spectra were recorded on
a Bruker spectrometer. Samples were dissolved in deuterated chloroform (CDCls). Chemical
shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal
standard. 2D NMR experiments, including COSY, HMQC, and HMBC, were utilized to establish
the connectivity of the amino acid and hydroxy acid residues.[2]

Mass Spectrometry (MS): Fast Atom Bombardment Mass Spectrometry (FAB-MS) was initially
used to determine the molecular weight of Himastatin.[6] High-Resolution Mass Spectrometry
(HRMS) provided the exact mass and molecular formula. Tandem mass spectrometry (MS/MS)
experiments were performed on the protonated molecule to obtain fragmentation patterns,
which were crucial for sequencing the depsipeptide chain.[2]

Chemical Degradation

Ozonolysis: To confirm the dimeric nature and the biphenyl linkage, Himastatin was subjected
to degradative ozonolysis.[1][2]

e Procedure: A solution of Himastatin in a suitable solvent (e.g., methanol or
dichloromethane) is cooled to -78 °C. A stream of ozone gas is bubbled through the solution
until the starting material is consumed (monitored by TLC). The reaction mixture is then
purged with an inert gas (e.g., nitrogen or argon) to remove excess ozone. A reducing agent
(e.g., dimethyl sulfide or triphenylphosphine) is added to work up the ozonide intermediate,
yielding the corresponding monomeric carbonyl compounds.[7][8] The resulting monomeric
fragments are then analyzed by MS and NMR to confirm the structure of the monomeric unit.

[2]

Key Synthetic Transformations
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Stille Coupling for Biaryl Linkage Formation (Danishefsky Synthesis): The initial total synthesis
of Himastatin utilized a Stille coupling reaction to form the central C5-C5' biaryl bond at an
early stage.[4][5][9]

e Procedure: To a solution of the aryl iodide precursor of the cyclotryptophan subunit in an
appropriate solvent (e.g., THF or DMF), is added the corresponding aryl stannane derivative.
A palladium catalyst, such as Pd(PPhs)4 or Pdz(dba)s with a suitable phosphine ligand, is
then added. The reaction mixture is heated to facilitate the cross-coupling. After completion,
the reaction is quenched and the product is purified by chromatography.[9]

Oxidative Dimerization of Monomers (Movassaghi Synthesis): A more recent, bio-inspired total
synthesis features a late-stage oxidative dimerization of the monomeric cyclohexadepsipeptide.
[3][10][11]

e Procedure: The monomeric precursor is dissolved in a chlorinated solvent such as 1,2-
dichloroethane. An oxidizing agent, for example, copper(ll) hexafluoroantimonate
(Cu(SbFe)2), in the presence of a non-nucleophilic base like 2,6-di-tert-butyl-4-methylpyridine
(DTBMP), is added to the solution at room temperature. The reaction proceeds via a radical-
radical coupling mechanism to form the dimeric Himastatin. The product is then purified
using chromatographic techniques.[3][11]

Visualized Workflows and Pathways
Biosynthetic Pathway of Himastatin

The biosynthesis of Himastatin involves the formation of the monomeric
cyclohexadepsipeptide followed by an enzyme-catalyzed oxidative dimerization.[3]
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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